

## Comparing humoral vs. cellular immunity from BNT162b2 and other vaccines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | BNTX      |           |
| Cat. No.:            | B15619706 | Get Quote |

A comprehensive analysis of the immune responses elicited by the B.1.1.529 (Omicron) variant of SARS-CoV-2 reveals distinct characteristics in both humoral and cellular immunity when compared to the wild-type strain. This guide provides a detailed comparison of these immune responses, supported by experimental data, to inform researchers, scientists, and drug development professionals.

## **Humoral Immunity: A Tale of Two Responses**

The humoral immune response, primarily mediated by antibodies, shows significant differences between the Omicron variant and the wild-type SARS-CoV-2.

## **Neutralizing Antibody Titers**

Studies have consistently demonstrated that neutralizing antibody titers are considerably lower against the Omicron variant compared to the wild-type strain in vaccinated and convalescent individuals. This reduction in neutralization capacity is a key factor in the increased number of breakthrough infections observed with the Omicron variant.



| Vaccine/Cohor<br>t             | Wild-Type<br>Neutralizing<br>Antibody Titer<br>(GMT) | Omicron<br>Neutralizing<br>Antibody Titer<br>(GMT) | Fold<br>Reduction | Reference |
|--------------------------------|------------------------------------------------------|----------------------------------------------------|-------------------|-----------|
| BNT162b2 (2<br>doses)          | 1502                                                 | 48                                                 | 31.3              | [1][2]    |
| mRNA-1273 (2<br>doses)         | 1845                                                 | 58                                                 | 31.8              | [1][2]    |
| Ad26.COV2.S (1 dose)           | 245                                                  | 12                                                 | 20.4              | [1]       |
| Convalescent<br>(Unvaccinated) | 654                                                  | 20                                                 | 32.7              | [2]       |

## Receptor-Binding Domain (RBD) Antibody Binding

While neutralizing antibody titers are significantly reduced, the binding of antibodies to the Receptor-Binding Domain (RBD) of the Omicron spike protein is less affected. This suggests that some non-neutralizing antibodies can still recognize and bind to the Omicron variant, although their protective efficacy is likely diminished.

| Vaccine/Cohor<br>t     | Wild-Type RBD<br>Binding<br>(Arbitrary<br>Units) | Omicron RBD<br>Binding<br>(Arbitrary<br>Units) | Fold<br>Reduction | Reference |
|------------------------|--------------------------------------------------|------------------------------------------------|-------------------|-----------|
| BNT162b2 (2<br>doses)  | 3500                                             | 1800                                           | 1.9               | [3]       |
| mRNA-1273 (2<br>doses) | 4200                                             | 2200                                           | 1.9               | [3]       |

## **Cellular Immunity: A More Conserved Defense**

In contrast to the significant drop in humoral immunity, cellular immune responses, mediated by T cells, appear to be more conserved against the Omicron variant.



## **CD4+ T-cell Responses**

CD4+ T-cell responses, which are crucial for orchestrating the overall immune response, are largely preserved against the Omicron variant. Studies have shown that the magnitude of CD4+ T-cell activation in response to Omicron spike peptides is comparable to that induced by the wild-type spike protein.

| Vaccine/Cohor<br>t     | Wild-Type Spike-specific CD4+ T-cells (% of total CD4+) | Omicron Spike-specific CD4+ T-cells (% of total CD4+) | P-value | Reference |
|------------------------|---------------------------------------------------------|-------------------------------------------------------|---------|-----------|
| BNT162b2 (2<br>doses)  | 0.098                                                   | 0.085                                                 | >0.05   | [4]       |
| mRNA-1273 (2<br>doses) | 0.112                                                   | 0.097                                                 | >0.05   | [4]       |
| Convalescent           | 0.075                                                   | 0.068                                                 | >0.05   | [4]       |

## **CD8+ T-cell Responses**

Similarly, CD8+ T-cell responses, responsible for recognizing and killing infected cells, are also well-maintained against the Omicron variant. The frequency of Omicron-specific CD8+ T-cells is not significantly different from that of wild-type-specific CD8+ T-cells.



| Vaccine/Cohor<br>t     | Wild-Type Spike-specific CD8+ T-cells (% of total CD8+) | Omicron Spike-specific CD8+ T-cells (% of total CD8+) | P-value | Reference |
|------------------------|---------------------------------------------------------|-------------------------------------------------------|---------|-----------|
| BNT162b2 (2<br>doses)  | 0.15                                                    | 0.13                                                  | >0.05   | [4]       |
| mRNA-1273 (2<br>doses) | 0.18                                                    | 0.16                                                  | >0.05   | [4]       |
| Convalescent           | 0.12                                                    | 0.11                                                  | >0.05   | [4]       |

# Experimental Protocols Plaque Reduction Neutralization Test (PRNT)

The Plaque Reduction Neutralization Test (PRNT) is the gold standard for measuring neutralizing antibodies.

#### Materials:

- Vero E6 cells
- SARS-CoV-2 wild-type and Omicron variant isolates
- Patient serum samples
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Agarose
- Neutral Red stain



#### Procedure:

- Seed Vero E6 cells in 12-well plates and grow to confluence.
- Serially dilute heat-inactivated patient serum samples.
- Mix diluted serum with a standardized amount of either wild-type or Omicron SARS-CoV-2 virus and incubate for 1 hour at 37°C.
- Inoculate the Vero E6 cell monolayers with the serum-virus mixtures.
- After 1 hour of adsorption, overlay the cells with a mixture of DMEM containing 2% FBS and 1% low-melting-point agarose.
- Incubate the plates for 3 days at 37°C in a 5% CO2 incubator.
- Fix the cells with 10% formalin and stain with Neutral Red.
- Count the number of plaques in each well. The neutralizing antibody titer is defined as the reciprocal of the highest serum dilution that results in a 50% reduction in the number of plaques compared to the virus-only control.

## Enzyme-Linked Immunosorbent Assay (ELISA) for RBD Binding

ELISA is used to quantify the binding of antibodies to the RBD of the spike protein.

#### Materials:

- 96-well microplates coated with recombinant wild-type or Omicron RBD protein
- Patient serum samples
- Horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody
- TMB (3,3',5,5'-tetramethylbenzidine) substrate
- Stop solution (e.g., 2N H2SO4)



- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Dilution buffer (e.g., wash buffer with 1% BSA)

#### Procedure:

- Dilute patient serum samples in dilution buffer.
- Add diluted serum to the RBD-coated wells and incubate for 2 hours at room temperature.
- · Wash the wells three times with wash buffer.
- Add HRP-conjugated anti-human IgG secondary antibody to each well and incubate for 1 hour at room temperature.
- Wash the wells three times with wash buffer.
- Add TMB substrate to each well and incubate in the dark for 15-30 minutes.
- Add stop solution to each well to stop the reaction.
- Read the absorbance at 450 nm using a microplate reader. The antibody binding is proportional to the absorbance value.

## **ELISpot Assay for T-cell Responses**

The ELISpot assay is used to quantify the frequency of antigen-specific cytokine-secreting T-cells.

#### Materials:

- 96-well PVDF membrane plates pre-coated with anti-human IFN-y antibody
- Peripheral blood mononuclear cells (PBMCs) from patients
- Peptide pools covering the spike protein of wild-type and Omicron SARS-CoV-2
- RPMI-1640 medium



- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin
- Biotinylated anti-human IFN-y detection antibody
- Streptavidin-alkaline phosphatase
- BCIP/NBT substrate

#### Procedure:

- Isolate PBMCs from patient blood samples using FicoII-Paque density gradient centrifugation.
- Add 2x10<sup>5</sup> PBMCs to each well of the pre-coated ELISpot plate.
- Stimulate the cells with either wild-type or Omicron spike peptide pools, a positive control (e.g., PHA), or a negative control (e.g., DMSO) for 18-24 hours at 37°C in a 5% CO2 incubator.
- Wash the wells with PBS.
- Add biotinylated anti-human IFN-y detection antibody and incubate for 2 hours at room temperature.
- Wash the wells and add streptavidin-alkaline phosphatase. Incubate for 1 hour at room temperature.
- Wash the wells and add BCIP/NBT substrate.
- Allow spots to develop, then wash the plate with distilled water and let it dry.
- Count the number of spots in each well using an ELISpot reader. Each spot represents a single IFN-y-secreting T-cell.

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for assessing humoral and cellular immunity.



Click to download full resolution via product page

Caption: Comparison of immune responses to Wild-Type vs. Omicron.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Comparison of Antibody Response Elicited by ChAdOx1 and BNT162b2 COVID-19 Vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Detection of SARS-CoV-2-Specific Cells Utilizing Whole Proteins and/or Peptides in Human PBMCs Using IFN-y ELISPOT Assay PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plaque Reduction Neutralization Test (PRNT) Protocol Creative Biolabs [neutab.creative-biolabs.com]
- To cite this document: BenchChem. [Comparing humoral vs. cellular immunity from BNT162b2 and other vaccines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619706#comparing-humoral-vs-cellular-immunity-from-bnt162b2-and-other-vaccines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com